Salsolinol

Beschreibung

Salsolinol has been reported in Portulaca oleracea and Aristolochia arcuata with data available.

RN given refers to cpd without isomeric designation; EP to SALSOLINE ALKALOIDS (78-82); on-line search SALSOLINE ALKALOIDS (78-82); Index Medicus search ISOQUINOLINES (78-82)

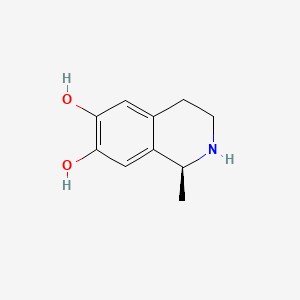

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKLUSXDYATLG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897153 | |

| Record name | S-(-)-Salsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27740-96-1 | |

| Record name | (-)-Salsolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-Salsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(-)-Salsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ILS801M65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Synthesis of Salsolinol: A Technical Guide for Researchers

Abstract

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived catechol isoquinoline (B145761) that has garnered significant attention for its dual role in the central nervous system. It is implicated as both a potential endogenous neurotoxin in the pathogenesis of neurodegenerative conditions such as Parkinson's disease and as a neuromodulator involved in the reinforcing effects of alcohol.[1][2][3][4] This technical guide provides an in-depth overview of the endogenous synthesis of this compound from dopamine (B1211576) and acetaldehyde (B116499), its subsequent metabolic pathways, and its complex physiological and pathological roles. Detailed experimental protocols for the detection and study of this compound, along with quantitative data from various studies, are presented to support researchers and drug development professionals in this field.

Introduction

This compound is an endogenous compound found in the mammalian brain and various food sources.[5][6][7] Its formation from the condensation of dopamine and acetaldehyde, the primary metabolite of ethanol, places it at the crossroads of dopamine metabolism and alcohol-related neurobiology.[4][8][9] The structural similarity of this compound to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has fueled extensive research into its potential role in the selective degeneration of dopaminergic neurons.[3][10][11] This guide will elucidate the mechanisms of its formation, its biological effects, and the methodologies employed to investigate its function.

Biosynthesis of this compound

The endogenous synthesis of this compound from dopamine and acetaldehyde can occur through both non-enzymatic and enzymatic pathways. A third, less prominent pathway involving pyruvic acid has also been proposed.[1][6][12]

Non-Enzymatic Pictet-Spengler Condensation

The primary non-enzymatic route for this compound formation is the Pictet-Spengler reaction.[5][13] This reaction involves the condensation of dopamine with acetaldehyde to form a Schiff base, which then undergoes spontaneous electrophilic cyclization to yield a racemic mixture of (R)- and (S)-salsolinol.[9][10][13] Under physiological pH, this reaction can also produce isothis compound in significant proportions.[1]

Enzymatic Synthesis

Evidence suggests the existence of an enzyme, (R)-salsolinol synthase, that catalyzes the enantio-selective synthesis of (R)-salsolinol from dopamine and acetaldehyde.[10][14][15] This enzymatic pathway is significant as the (R)-enantiomer and its metabolites are often implicated in neurotoxic processes.[14] While the existence of (R)-salsolinol synthase has been proposed, its complete isolation and characterization are still subjects of ongoing research.[10] Recently, a ubiquitin-like protein has been identified as a potential this compound synthase.[16]

Synthesis via Pyruvic Acid

An alternative, non-enzymatic pathway involves the condensation of dopamine with pyruvic acid to form this compound-1-carboxylic acid.[5][17] This intermediate can then be decarboxylated and reduced to produce (R)-salsolinol.[1][6][12]

Metabolism of this compound

Once formed, this compound can be further metabolized through N-methylation and oxidation, leading to potentially more toxic derivatives.

-

(R)-salsolinol can be N-methylated by an N-methyltransferase to form N-methyl-(R)-salsolinol .[5][14]

-

N-methyl-(R)-salsolinol can then be oxidized, both enzymatically and non-enzymatically, to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+) .[5][10][14]

-

Both (R)- and (S)-salsolinol can also be methylated by catechol-O-methyltransferase (COMT) to form 6-methoxy and 7-methoxy derivatives.[5][18]

Physiological and Pathological Roles

This compound exhibits a biphasic effect, with low concentrations potentially offering neuroprotection and higher concentrations inducing neurotoxicity.[3][6][7]

Neurotoxicity and Parkinson's Disease

The neurotoxic effects of this compound are a key area of investigation in the context of Parkinson's disease.[5][11] Its N-methylated derivative, in particular, is considered a potent dopaminergic neurotoxin.[19] The proposed mechanisms of neurotoxicity include:

-

Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and a reduction in antioxidant defenses like glutathione.[2][3][20] This can trigger the Nrf2-Keap1 signaling pathway, an antioxidant response.[3][20]

-

Mitochondrial Dysfunction: It can inhibit mitochondrial complex I and II, impairing cellular respiration and leading to energy failure.[20]

-

Apoptosis: The combination of oxidative stress and mitochondrial damage can initiate the intrinsic apoptotic pathway, leading to programmed cell death of dopaminergic neurons.[2][3][11]

References

- 1. This compound—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Is this compound a friend or foe? Revisiting its roles in neurotoxicity and cellular protection. – Ingentium Magazine [magazine.ingentium.com]

- 8. This compound Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mechanism of Action of this compound in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System | springermedizin.de [springermedizin.de]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine-derived this compound derivatives as endogenous monoamine oxidase inhibitors: occurrence, metabolism and function in human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel enzyme enantio-selectively synthesizes (R)this compound, a precursor of a dopaminergic neurotoxin, N-methyl(R)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.monash.edu [research.monash.edu]

A Technical Guide to the Non-enzymatic Pictet-Spengler Condensation Forming Salsolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the non-enzymatic Pictet-Spengler condensation reaction between dopamine (B1211576) and acetaldehyde (B116499), leading to the formation of the neuroactive isoquinoline (B145761), salsolinol. This compound is implicated in the pathophysiology of neurodegenerative diseases, notably Parkinson's disease, and is associated with alcohol consumption. This document details the reaction mechanism, influencing factors, and provides a summary of quantitative data. Furthermore, it includes detailed experimental protocols for the synthesis and analysis of this compound and visual representations of its key signaling pathways to support further research and drug development in this area.

Introduction

This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a catechol isoquinoline that can be formed endogenously in the mammalian brain through the Pictet-Spengler condensation of dopamine with acetaldehyde.[1][2][3] This non-enzymatic reaction is of significant interest to the scientific community due to the potential neurotoxic and neuroprotective properties of this compound and its association with conditions such as Parkinson's disease and alcoholism.[3][4] Acetaldehyde, the primary metabolite of ethanol, can react with dopamine, a key neurotransmitter, to form a racemic mixture of (R)- and (S)-salsolinol.[2][5] Understanding the intricacies of this reaction is crucial for developing therapeutic strategies targeting pathways affected by this compound.

The Non-enzymatic Pictet-Spengler Reaction

The Pictet-Spengler reaction is a chemical process that involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[6] In the context of this compound formation, dopamine (a β-arylethylamine) reacts with acetaldehyde.

The reaction proceeds in two main steps:

-

Schiff Base Formation: The amino group of dopamine nucleophilically attacks the carbonyl carbon of acetaldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (an imine).

-

Electrophilic Cyclization: The electron-rich aromatic ring of the dopamine moiety in the Schiff base attacks the electrophilic carbon of the iminium ion (protonated Schiff base), leading to the closure of the isoquinoline ring system. This step is the intramolecular electrophilic substitution that characterizes the Pictet-Spengler reaction.[5]

The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH.

Reaction Mechanism and Regioselectivity

The cyclization of the Schiff base formed from dopamine and acetaldehyde can occur at two positions on the catechol ring, leading to the formation of two isomers: this compound and isothis compound.

-

This compound: Formed by cyclization at the C-6 position of dopamine (para to the hydroxyl group).

-

Isothis compound: Formed by cyclization at the C-2 position of dopamine (ortho to the hydroxyl group).

At physiological pH, the non-enzymatic condensation of dopamine and acetaldehyde yields both this compound and isothis compound in roughly equal proportions.[1] However, under acidic (low pH) conditions, the synthesis of this compound is the predominant outcome.[1]

Quantitative Data

The yield and ratio of products in the non-enzymatic Pictet-Spengler condensation of dopamine and acetaldehyde are influenced by several factors, most notably pH.

| Reaction Condition | Product Ratio (this compound:Isothis compound) | Reference |

| Physiological pH | ~ 1:1 | [1] |

| Acidic (low) pH | This compound predominates | [1] |

Experimental Protocols

Non-enzymatic Synthesis of this compound

This protocol describes a general procedure for the non-enzymatic synthesis of this compound.

Materials:

-

Dopamine hydrochloride

-

Acetaldehyde

-

Phosphate buffer (for physiological pH) or acidic buffer (e.g., citrate (B86180) buffer for low pH)

-

Nitrogen gas

-

Reaction vessel (e.g., round-bottom flask)

Procedure:

-

Dissolve dopamine hydrochloride in the chosen buffer within the reaction vessel. Deoxygenate the solution by bubbling nitrogen gas through it for at least 15 minutes to prevent oxidation of dopamine.

-

Add acetaldehyde to the dopamine solution. The molar ratio of acetaldehyde to dopamine can be varied to optimize the reaction.

-

Seal the reaction vessel and incubate at a controlled temperature (e.g., 37°C to mimic physiological conditions) for a specified duration (e.g., 24-48 hours). The reaction can be monitored over time by taking aliquots for analysis.

-

Upon completion, the reaction mixture can be directly analyzed or subjected to a purification process, such as solid-phase extraction, to isolate the this compound.

Quantification of this compound by HPLC-ED

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive method for quantifying this compound.[7][8]

Instrumentation:

-

HPLC system with a pump, injector, and electrochemical detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Mobile Phase:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M NaH2PO4, pH 3.4) and an organic solvent (e.g., methanol), often with an ion-pairing reagent (e.g., 1-octanesulfonic acid sodium salt) and a chelating agent (e.g., EDTA).[7] A common ratio is 80:20 (v/v) aqueous buffer to methanol.[7]

Electrochemical Detector Settings:

-

Glassy carbon working electrode.

-

Set the potential at an optimal level for the oxidation of this compound (e.g., +0.7 V vs. Ag/AgCl reference electrode).

Procedure:

-

Prepare a series of this compound standards of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Prepare the synthesized sample by filtering it through a 0.22 µm syringe filter. Dilute if necessary to fall within the range of the calibration curve.

-

Inject the prepared sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standards and quantify the concentration using the calibration curve.

Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound, often requiring a derivatization step to increase its volatility.[9]

Sample Preparation and Derivatization:

-

Solid-Phase Extraction (SPE): For complex matrices, use a C18 SPE cartridge to clean up the sample.

-

Derivatization: A two-step derivatization is common for chiral analysis. First, react the dried extract with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Then, for chiral separation, react with a chiral reagent like (R)-(-)-2-phenylbutyryl chloride.[9]

GC-MS Parameters:

-

GC Column: A chiral capillary column (e.g., cyclodextrin-based) is necessary for separating the (R)- and (S)-enantiomers of this compound.

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds.

-

MS Detector: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Signaling Pathways and Logical Relationships

This compound has been shown to interact with several key signaling pathways in the brain, contributing to its neuroactive effects.

This compound Synthesis and Metabolism

The formation of this compound is the initial step in a cascade that can lead to other potentially neurotoxic compounds.

References

- 1. research.monash.edu [research.monash.edu]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Racemic this compound and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway [frontiersin.org]

- 4. This compound stimulates dopamine neurons in slices of posterior ventral tegmental area indirectly by activating μ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Racemic this compound and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. Comparison of high-performance liquid chromatography with electrochemical detection and gas chromatography-mass fragmentography for the assay of this compound, dopamine and dopamine metabolites in food and beverage samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and northis compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Salsolinol Synthase Activity in the Human Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salsolinol, a dopamine-derived tetrahydroisoquinoline, has garnered significant attention for its potential role in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease, and its implications in alcohol dependence. In the human brain, the formation of the (R)-enantiomer of this compound is, in part, attributed to the catalytic activity of a putative (R)-salsolinol synthase. This enzyme facilitates the condensation of dopamine (B1211576) with acetaldehyde, a primary metabolite of ethanol. This technical guide provides a comprehensive overview of the current understanding of (R)-salsolinol synthase activity in the human brain, detailing its biochemical properties, associated signaling pathways, and methodologies for its study. While the existence of this enzymatic activity is supported by the stereoselective presence of (R)-salsolinol in the brain, specific kinetic parameters for the human enzyme, such as Km and Vmax, remain to be fully elucidated in the scientific literature.

Introduction

This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous compound found in the human brain.[1][2] Its formation can occur through two primary pathways: a non-enzymatic Pictet-Spengler condensation of dopamine and acetaldehyde, which results in a racemic mixture of (R)- and (S)-salsolinol, and an enzymatic pathway catalyzed by (R)-salsolinol synthase, which stereoselectively produces the (R)-enantiomer.[3][4][5] The predominance of (R)-salsolinol in human brain tissue suggests a significant contribution from this enzymatic synthesis.[3] This guide will focus on the enzymatic activity of (R)-salsolinol synthase, its physiological and pathological significance, and the experimental approaches to its investigation.

Biochemical Properties of (R)-Salsolinol Synthase

While (R)-salsolinol synthase has been isolated and characterized from rat brain, detailed kinetic data for the purified human enzyme are not yet available in the peer-reviewed literature.[6] However, studies have identified its key substrates and provided insights into its catalytic function.

Table 1: Substrate Specificity of (R)-Salsolinol Synthase

| Substrate Class | Specific Substrates | Not Substrates |

| Amine Substrates | Dopamine | N-methyldopamine, Adrenaline, Noradrenaline, L-DOPA |

| Aldehyde/Keto-acid Substrates | Acetaldehyde, Formaldehyde, Pyruvic acid |

Data compiled from Naoi et al. (1996).[7]

The enzyme demonstrates a notable specificity for dopamine as its primary amine substrate. The condensation reaction catalyzed by the synthase is crucial for the endogenous formation of (R)-salsolinol, a precursor to the dopaminergic neurotoxin, N-methyl-(R)-salsolinol.[1][7]

Signaling Pathways Modulated by (R)-Salsolinol

(R)-salsolinol exerts significant effects on neuronal signaling, primarily within the mesolimbic dopaminergic system, which is critically involved in reward and motivation. Its actions are multifaceted, involving the modulation of both inhibitory and excitatory neurotransmission.

Disinhibition of Dopamine Neurons via μ-Opioid Receptor Activation

(R)-salsolinol acts as an agonist at μ-opioid receptors located on GABAergic interneurons in the ventral tegmental area (VTA). Activation of these receptors inhibits the release of GABA, a major inhibitory neurotransmitter. This reduction in GABAergic tone leads to the disinhibition and subsequent increased firing of dopamine neurons.

Caption: (R)-Salsolinol-mediated disinhibition of dopamine neurons.

Enhancement of Glutamatergic Transmission via Dopamine D1 Receptor Activation

(R)-salsolinol can also potentiate excitatory glutamatergic input onto dopamine neurons in the VTA. This is thought to occur through the activation of dopamine D1 receptors, likely located on presynaptic glutamatergic terminals. This activation leads to an increase in glutamate (B1630785) release, further exciting the dopamine neurons.

Caption: (R)-Salsolinol enhances glutamatergic input to dopamine neurons.

Table 2: Quantitative Data on (R)-Salsolinol's Interaction with Receptors

| Receptor | Parameter | Value | Species | Reference |

| μ-Opioid Receptor | EC50 ((R)-Salsolinol) | 6 x 10-4 M | Not Specified | Kurnik-Łucka et al. (2018) |

| μ-Opioid Receptor | EC50 ((S)-Salsolinol) | 9 x 10-6 M | Not Specified | Kurnik-Łucka et al. (2018) |

| μ-Opioid Receptor | EC50 (Racemic this compound) | 2 x 10-5 M | Not Specified | Berríos-Cárcamo et al. (2017) |

| Dopamine D3 Receptor | Ki ((S)-Salsolinol) | 0.48 ± 0.021 μM | Not Specified | Melzig et al. (2007) |

Experimental Protocols

The following protocols provide a framework for the investigation of (R)-salsolinol synthase activity and its detection in human brain tissue.

Protocol for Measurement of (R)-Salsolinol Synthase Activity in Human Brain Homogenate

This protocol is adapted from methodologies used for rat brain tissue and is suitable for the determination of enzyme activity.

1. Brain Tissue Homogenization:

-

Obtain post-mortem human brain tissue from relevant regions (e.g., substantia nigra, striatum).

-

On ice, homogenize the tissue in 4 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the enzyme assay.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

100 µL of the brain tissue supernatant

-

50 mM Tris-HCl buffer (pH 7.4)

-

1 mM Dopamine (substrate)

-

1 mM Acetaldehyde (substrate)

-

-

The final reaction volume should be 200 µL.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Terminate the reaction by adding 20 µL of 1 M perchloric acid.

-

Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter before analysis.

3. Detection of (R)-Salsolinol by HPLC-ECD:

-

HPLC System: A standard HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing reagent.

-

Electrochemical Detector: A glassy carbon working electrode set at an optimized oxidation potential for this compound.

-

Inject the filtered supernatant from the enzymatic reaction.

-

Quantify the amount of (R)-salsolinol produced by comparing the peak area to a standard curve of known (R)-salsolinol concentrations.

-

Enzyme activity can be expressed as pmol or nmol of (R)-salsolinol formed per milligram of protein per hour.

Caption: Workflow for (R)-salsolinol synthase activity assay.

Protocol for Solid-Phase Extraction (SPE) and GC-MS Analysis of (R)- and (S)-Salsolinol

This protocol is for the quantitative analysis of this compound enantiomers in human brain tissue.[8]

1. Sample Preparation:

-

Homogenize brain tissue as described in section 4.1.

-

Perform a solid-phase extraction (SPE) to isolate catecholamines, including this compound.

2. Derivatization for Chiral Analysis:

-

This is a two-step process to enable gas chromatographic separation and mass spectrometric detection.

-

Step 1 (Silylation): React the dried extract with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to protect the hydroxyl groups.

-

Step 2 (Chiral Derivatization): React the silylated product with a chiral reagent, such as (R)-(-)-2-phenylbutyryl chloride, to form diastereomers that can be separated on a non-chiral GC column.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system with a suitable capillary column.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the derivatized this compound enantiomers.

-

Quantify the (R)- and (S)-salsolinol levels based on the peak areas of their respective diastereomeric derivatives and comparison to a standard curve.

Conclusion and Future Directions

The enzymatic synthesis of (R)-salsolinol in the human brain represents a critical area of research with implications for understanding neurodegenerative disorders and the neurobiology of alcoholism. While the signaling pathways modulated by (R)-salsolinol are becoming clearer, a significant knowledge gap exists regarding the specific kinetic properties of the human (R)-salsolinol synthase. Future research should prioritize the purification and detailed kinetic characterization of this enzyme from human sources. Such data will be invaluable for the development of targeted therapeutic strategies aimed at modulating this compound levels in the brain. Furthermore, the development of specific inhibitors for (R)-salsolinol synthase could provide powerful tools for elucidating its precise physiological and pathological roles.

References

- 1. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine-derived this compound derivatives as endogenous monoamine oxidase inhibitors: occurrence, metabolism and function in human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Action of this compound in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel enzyme enantio-selectively synthesizes (R)this compound, a precursor of a dopaminergic neurotoxin, N-methyl(R)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and northis compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Salsolinol's Role in the Pathogenesis of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol, a dopamine-derived neurotoxin, has garnered significant attention for its potential role in the pathogenesis of Parkinson's disease (PD).[1][2][3] Structurally similar to the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound has been shown to induce the apoptosis of dopaminergic neurons.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways implicated in its neurotoxic effects. The aim is to provide a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction: The Endogenous Neurotoxin this compound

This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous compound derived from the condensation of dopamine (B1211576) and acetaldehyde (B116499) or pyruvic acid.[2][4][5] Its presence has been detected in the cerebrospinal fluid (CSF) of Parkinson's disease patients, suggesting a potential link to the disease's pathology.[2][6] The neurotoxicity of this compound is a key area of investigation, with research pointing to its ability to induce selective damage to dopaminergic neurons, the hallmark of PD.[2][7][8] This guide will delve into the molecular mechanisms underlying this compound-induced neurotoxicity, including its role in oxidative stress, mitochondrial dysfunction, and programmed cell death.

Biosynthesis of this compound

This compound is synthesized in the human body through multiple pathways. The primary routes include:

-

Non-enzymatic Pictet-Spengler Reaction: This reaction involves the condensation of dopamine and acetaldehyde, producing a racemic mixture of (R)-salsolinol and (S)-salsolinol.[2][4]

-

Enzymatic Synthesis: A specific enzyme, (R)-salsolinol synthase, catalyzes the enantio-specific synthesis of (R)-salsolinol from dopamine and acetaldehyde.[7][9] This enzymatic pathway is significant as the (R)-enantiomer and its derivatives, such as N-methyl-(R)-salsolinol, are considered to be particularly neurotoxic.[7][10]

-

From Pyruvic Acid: this compound can also be formed from the reaction of dopamine and pyruvic acid, which creates this compound-1-carboxylic acid as an intermediate.[2]

Mechanisms of this compound-Induced Neurotoxicity

This compound is believed to contribute to the degeneration of dopaminergic neurons through several interconnected mechanisms.

Oxidative Stress

A primary mechanism of this compound's neurotoxicity is the induction of oxidative stress.[1][3][11] this compound can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS).[12] This process can be exacerbated by the presence of metal ions like iron.[12] The excessive production of ROS overwhelms the cell's antioxidant defenses, leading to damage of cellular components, including lipids, proteins, and DNA.[12] Studies have shown that this compound treatment of neuronal cells leads to increased ROS production and a depletion of glutathione, a key intracellular antioxidant.[13]

Mitochondrial Dysfunction

Mitochondria are central to this compound-induced neurotoxicity. This compound has been shown to inhibit the activity of mitochondrial complex I and II of the electron transport chain.[13] This inhibition impairs cellular energy production and further increases ROS generation, creating a vicious cycle of mitochondrial damage and oxidative stress. The disruption of mitochondrial function is a critical step leading to the activation of apoptotic pathways.

Apoptosis and Programmed Cell Death

This compound is a potent inducer of apoptosis, or programmed cell death, in dopaminergic neurons.[1][3][11] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. This compound has been shown to activate multiple caspases, including caspase-3/7, -8, and -9, which are key executioners of apoptosis.[11] Furthermore, N-methyl-(R)-salsolinol, a metabolite of this compound, has been demonstrated to induce apoptosis in dopaminergic neurons through the activation of death signal transduction in mitochondria.[7][14]

Pyroptosis

Recent evidence suggests that this compound can also induce a form of programmed cell death called pyroptosis.[2] This inflammatory form of cell death is dependent on the activation of the NLRP3 inflammasome.[15] this compound has been shown to increase the expression of NLRP3 inflammasome-related genes, leading to the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18, contributing to neuroinflammation.[15]

Interaction with α-Synuclein

The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease. While some studies suggest that this compound can promote the aggregation of α-synuclein, others indicate a more complex interaction. Monomeric α-synuclein has been shown to protect neuronal cells from this compound-induced toxicity by inhibiting caspase-3-mediated apoptosis.[16][17] However, fibrillar α-synuclein did not show the same protective effect against this compound.[16] This suggests that the state of α-synuclein is a critical determinant of its interaction with this compound and the resulting cellular outcome.

References

- 1. The Mechanism of Action of this compound in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. research.monash.edu [research.monash.edu]

- 4. This compound, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound modulation of dopamine neurons [frontiersin.org]

- 6. Increase in this compound level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine-derived this compound derivatives as endogenous monoamine oxidase inhibitors: occurrence, metabolism and function in human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of Endogenous Neurotoxin this compound in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-methyl-(R)this compound as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. This compound, a catechol neurotoxin, induces oxidative modification of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Protective Action of Monomeric and Fibrillar α-Synuclein on Neuronal Cells Exposed to the Dopaminergic Toxins this compound and DOPAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro neurotoxicity of this compound is attenuated by the presynaptic protein α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanisms of Salsolinol-Induced Neurotoxicity in Dopaminergic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying salsolinol-induced neurotoxicity in dopaminagis neurons. This compound, a dopamine-derived endogenous neurotoxin, has been implicated in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease. This document details the key pathways of this compound-mediated neuronal damage, including oxidative stress, mitochondrial dysfunction, apoptosis, and neuroinflammation. It also provides structured quantitative data from relevant studies and detailed experimental protocols for key assays.

Core Mechanisms of this compound-Induced Neurotoxicity

This compound exerts its toxic effects on dopaminergic neurons through a multi-faceted approach, primarily targeting the cellular machinery responsible for energy production and survival. The key mechanisms are interconnected, creating a cascade of events that ultimately lead to neuronal death.

Oxidative Stress

This compound is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] This leads to damage of cellular components, including lipids, proteins, and DNA.

The neurotoxin increases the production of ROS and significantly depletes levels of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] This disruption of the cellular redox state is a critical early event in this compound-induced neurotoxicity.

Mitochondrial Dysfunction

Mitochondria are central to this compound's neurotoxic effects. The toxin has been shown to inhibit mitochondrial complex I and complex II of the electron transport chain, impairing cellular energy metabolism.[2][3] This inhibition leads to a decrease in ATP production and a subsequent energy crisis within the neuron. This compound also causes a loss of mitochondrial membrane potential, a key indicator of mitochondrial health.[4]

Apoptosis

The culmination of oxidative stress and mitochondrial dysfunction is the activation of apoptotic pathways, leading to programmed cell death. This compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. Specifically, an increase in the activity of caspase-3 and caspase-7, key executioner caspases, is observed following this compound exposure.[2][5]

Neuroinflammation

While less extensively studied in the context of direct this compound action in isolated neuronal cultures, neuroinflammation is a critical component of the in vivo neurodegenerative process. This compound can activate microglia, the resident immune cells of the central nervous system, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This inflammatory response can exacerbate neuronal damage and contribute to the progressive nature of neurodegeneration.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on dopaminergic neurons, primarily using the SH-SY5Y human neuroblastoma cell line.

Table 1: Cytotoxicity of this compound in SH-SY5Y Cells

| Parameter | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| IC50 (MTT assay) | 34 | 72 | Decrease in cell survival | [3] |

| IC50 (MTT assay) | ~500 | 24 | 47.5% inhibition of cell viability | [7] |

| Cell Death | 500 | Not specified | 49.08% in undifferentiated cells | [8] |

| Cell Death | 500 | Not specified | 22.5% in differentiated cells | [8] |

| IC50 (ATP content) | 62 | 48 | Decrease in intracellular ATP | [3] |

| Inhibition of Noradrenaline Uptake | 411 | Not specified | IC50 value | [9] |

| Inhibition of Dopamine Uptake | 379 | Not specified | IC50 value | [9] |

Table 2: this compound-Induced Oxidative Stress and Apoptosis Markers in SH-SY5Y Cells

| Parameter | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| ROS Production | 100 | 48 | ~3-fold increase | [10] |

| ROS Production | 12.5 | 24 | 11.67% increase | [10] |

| ROS Level (vs. control) | 6.25 | 24 | 94.25% of control | [10] |

| ROS Level (vs. control) | 6.25 | 48 | 80.86% of control | [10] |

| Sub G1 population | 100 | 48 | ~3-fold increase | [10] |

| Cell Viability | 100 | 48 | 38.90% reduction | [10] |

| Cell Viability | 100 | 72 | 50.96% reduction | [10] |

| Bcl-2 Expression | Not specified | Not specified | Decreased | [2] |

| Bax Expression | Not specified | Not specified | Increased | [2] |

| Caspase-3/7 Activity | 250 | Not specified | Reduced 6-OHDA-induced activity to control level | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced neurotoxicity and a general experimental workflow for its investigation.

Caption: this compound-induced neurotoxic signaling pathways.

Caption: Experimental workflow for assessing this compound neurotoxicity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced neurotoxicity.

Assessment of Oxidative Stress: DCFH-DA Assay for Intracellular ROS

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[10] Include untreated controls.

-

DCFH-DA Staining:

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

-

Assessment of Mitochondrial Dysfunction: TMRM Assay for Mitochondrial Membrane Potential

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence intensity.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells on glass-bottom dishes suitable for fluorescence microscopy.

-

This compound Treatment: Treat cells with this compound as required.

-

TMRM Staining:

-

Imaging:

-

Wash the cells three times with PBS or a suitable imaging buffer.[1]

-

Image the cells using a fluorescence microscope with a TRITC filter set (excitation ~548 nm, emission ~573 nm).

-

-

Quantification: Measure the mean fluorescence intensity of individual cells or regions of interest within the mitochondria. A decrease in fluorescence intensity compared to control cells indicates a loss of mitochondrial membrane potential.

Assessment of Apoptosis: Caspase-3/7 Activity Assay

Principle: This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. The cleavage releases a product that generates a luminescent or fluorescent signal, proportional to the caspase activity.

Protocol:

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well white or black plate and treat with this compound.

-

Assay Procedure (using a commercial kit like Caspase-Glo® 3/7):

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[15]

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to occur.[15]

-

-

Measurement:

Assessment of Neuroinflammation: ELISA for TNF-α and IL-6

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants. This sandwich ELISA involves capturing the cytokine with a specific antibody coated on a plate, followed by detection with a second, enzyme-linked antibody.

Protocol:

-

Sample Collection: After treating a co-culture of neurons and microglia (or a microglial cell line) with this compound, collect the cell culture supernatants.

-

ELISA Procedure (General Steps):

-

Coating: Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate for 1-2 hours.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 20-30 minutes.

-

Substrate: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

-

Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.[17]

This guide provides a foundational understanding of the mechanisms of this compound-induced neurotoxicity and the experimental approaches to study them. The provided protocols offer a starting point for researchers to investigate the intricate role of this neurotoxin in dopaminergic neuron demise.

References

- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 2. This compound—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (this compound) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induced apoptotic changes in neural stem cells: amelioration by neurotrophin support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Activity of Enantiomers of this compound and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (this compound) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 14. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 16. promega.es [promega.es]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dichotomy of a Dopamine Metabolite: A Technical Guide to the Neuroprotective and Neurotoxic Effects of Salsolinol

For Immediate Release

This technical guide provides an in-depth analysis of the dual roles of Salsolinol, a dopamine-derived endogenous compound, exhibiting both neuroprotective and neurotoxic properties. This document is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases, particularly Parkinson's disease. Herein, we consolidate quantitative data, detail experimental methodologies, and visualize the complex signaling pathways influenced by this compound.

Executive Summary

This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), a product of the condensation of dopamine (B1211576) and acetaldehyde, has long been implicated in the pathogenesis of Parkinson's disease due to its structural similarity to the neurotoxin MPTP.[1][2] Extensive research has revealed a complex, dose-dependent relationship with neuronal health. At lower concentrations, this compound demonstrates neuroprotective effects, shielding neurons from oxidative insults.[3][4][5] Conversely, at higher concentrations, it acts as a potent neurotoxin, inducing cell death through multiple mechanisms including oxidative stress, mitochondrial dysfunction, apoptosis, and more recently identified pathways of pyroptosis and ferroptosis.[6][7][8] This guide aims to dissect this dichotomy by presenting a comprehensive overview of the current scientific understanding, supported by experimental data and detailed protocols.

Data Presentation: The Biphasic Effects of this compound

The biological impact of this compound is critically dependent on its concentration. The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting its neuroprotective versus neurotoxic concentration ranges and effects.

Table 1: In Vitro Effects of this compound on Neuronal Cells

| Cell Line | This compound Concentration (µM) | Treatment Time | Observed Effect | Reference(s) |

| SH-SY5Y | 10 - 250 | 24 hours | No significant LDH release (non-toxic) | [5] |

| SH-SY5Y | 50 | 48 hours | Neuroprotective against MPP+ (1000 µM) induced toxicity | [3][9][10] |

| SH-SY5Y | 50, 100 | 24 hours | Rescued cells from H₂O₂ (300 µM) induced death | [5] |

| Rat Hippocampal Cultures | 50, 100 | Not Specified | Diminished glutamate-induced caspase-3 activity and LDH release | [4] |

| SH-SY5Y | 296.6 (S-SAL), 540.2 (R-SAL) | 12 hours | IC50 for cell viability (Alamar Blue assay) | [3] |

| SH-SY5Y | 400 | Not Specified | ~50% toxicity, mediated by apoptosis | [3] |

| SH-SY5Y | 500 | 24 hours | 47.5% decrease in cell viability (MTT assay) | [3] |

| Rat Hippocampal Cultures | 500 | Not Specified | Potentiated glutamate-induced caspase-3 activity and LDH release | [4] |

| PC12 | > 50 | 24 hours | Cytotoxic | [11] |

Table 2: In Vivo Effects of this compound in Rodent Models

| Animal Model | This compound Dose and Administration Route | Duration | Observed Effect | Reference(s) |

| Wistar Rats | 200 mg/kg (total) via osmotic mini-pumps (i.p.) | 2 weeks | Increased glial S100 expression in enteric plexuses | [10] |

| Wistar Rats | 200 mg/kg single injection (i.p.) | 2 weeks | Lowered glucose and triglyceride levels | [10] |

| Wistar Rats | 100 mg/kg/day (i.p.) | 14 days | No significant change in spontaneous locomotor activity | [6] |

Core Mechanisms of Action

This compound's multifaceted effects are mediated through its interaction with several critical cellular signaling pathways. At high concentrations, it predominantly triggers pathways leading to cell death, while at low concentrations, it can activate pro-survival mechanisms.

Neurotoxic Mechanisms

The neurotoxicity of this compound is attributed to its ability to induce:

-

Oxidative Stress: this compound promotes the generation of reactive oxygen species (ROS), leading to cellular damage.[12]

-

Mitochondrial Dysfunction: It can inhibit mitochondrial respiratory chain complexes, leading to decreased ATP production and the release of pro-apoptotic factors.[13]

-

Apoptosis: this compound activates the caspase cascade, a hallmark of programmed cell death.[14][15]

-

Pyroptosis: Recent evidence suggests this compound can activate the NLRP3 inflammasome, leading to an inflammatory form of cell death.[8]

-

Ferroptosis: this compound has been shown to induce this iron-dependent form of cell death by downregulating key antioxidant proteins like GPX4.[7]

Neuroprotective Mechanisms

The neuroprotective effects of this compound are less understood but are thought to involve:

-

Antioxidant Properties: At low concentrations, this compound may act as a scavenger of free radicals, reducing oxidative stress.[5]

-

Activation of Pro-Survival Pathways: It may stimulate signaling cascades such as the PI3K/Akt pathway, which promotes cell survival.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

In Vitro Methodologies

4.1.1 Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

4.1.2 MTT Assay for Cell Viability

-

Seed SH-SY5Y cells in a 96-well plate at a density of 0.7 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

-

Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

4.1.3 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

After incubation, centrifuge the plate at 1000 RPM for 5 minutes.

-

Carefully transfer 50-100 µL of the supernatant to a new 96-well plate.

-

Add 50-100 µL of the LDH reaction mixture (from a commercial kit) to each well.

-

Incubate at room temperature in the dark for 20-30 minutes.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

4.1.4 Caspase-3/7 Activity Assay

-

Seed SH-SY5Y cells in a 96-well plate and treat with this compound to induce apoptosis.

-

Lyse the cells according to the manufacturer's protocol of a commercial caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Add the caspase-3/7 reagent containing a specific substrate to the cell lysate.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence or fluorescence using a microplate reader.

4.1.5 Reactive Oxygen Species (ROS) Detection using DCFH-DA

-

Culture and treat cells with this compound in a suitable plate.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a suitable buffer.[12]

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

In Vivo Methodologies

4.2.1 this compound Administration in Rodents

-

Animals: Male Wistar rats (250-300g) are commonly used.

-

Preparation of this compound Solution: Dissolve this compound hydrobromide in sterile saline (0.9% NaCl) to the desired concentration (e.g., 50 mg/mL). Prepare fresh daily.[6]

-

Administration: For chronic studies, inject rats intraperitoneally (i.p.) with this compound at a dose of 100 mg/kg body weight once daily for 14 consecutive days. The control group receives an equivalent volume of sterile saline.[6]

4.2.2 Open Field Test for Locomotor Activity

-

Habituate the rats to the testing room for at least 1 hour before the test.[17]

-

Place each rat individually in the center of an open field arena (e.g., 1m x 1m).[17]

-

Record the animal's activity for a set period (e.g., 5-10 minutes) using a video tracking system.[17]

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Clean the arena thoroughly between each animal to eliminate olfactory cues.

4.2.3 Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Following the treatment period, perfuse the animals with 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.

-

Cut coronal sections of the substantia nigra (e.g., 30 µm thick) using a cryostat.

-

Incubate the sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[18][19]

-

Incubate with a primary antibody against Tyrosine Hydroxylase (a marker for dopaminergic neurons) overnight at 4°C.[18][20]

-

Wash the sections with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[19]

-

Mount the sections on slides and visualize using a fluorescence microscope.

-

Quantify the number of TH-positive neurons using stereological methods.[21]

Visualization of Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the neurotoxic and neuroprotective effects of this compound.

This compound-Induced Apoptotic Pathway

Caption: this compound-induced intrinsic apoptotic pathway.

This compound-Induced Neurotoxicity via Ferroptosis

Caption: this compound-induced ferroptosis via the SLC7A11/GPX4 axis.

This compound-Induced NLRP3 Inflammasome Activation

Caption: this compound-induced activation of the NLRP3 inflammasome.

Neuroprotective PI3K/Akt Signaling Pathway

Caption: Potential neuroprotective signaling via the PI3K/Akt pathway.

Experimental Workflow for In Vivo this compound Studies

Caption: General experimental workflow for in vivo this compound studies.

Conclusion

The dual nature of this compound presents both a challenge and an opportunity in the field of neurodegenerative disease research. Its role as an endogenous neurotoxin, particularly in the context of Parkinson's disease, underscores the importance of understanding the factors that lead to its accumulation and subsequent toxicity. The elucidation of its neurotoxic mechanisms, including the novel pathways of pyroptosis and ferroptosis, opens new avenues for therapeutic intervention. Conversely, its neuroprotective properties at low concentrations suggest a more complex physiological role than previously appreciated and may offer insights into endogenous neuroprotective mechanisms. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate biology of this compound and its implications for neuronal health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism of Action of this compound in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Acteoside alleviates this compound-induced Parkinson's disease by inhibiting ferroptosis via activating Nrf2/SLC7A11/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Activity of Enantiomers of this compound and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as an RNA m6A methylation inducer mediates dopaminergic neuronal death by regulating YAP1 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.monash.edu [research.monash.edu]

- 13. benchchem.com [benchchem.com]

- 14. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)this compound, is mediated by activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchtrends.net [researchtrends.net]

- 16. This compound induced apoptotic changes in neural stem cells: amelioration by neurotrophin support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Open field test in rats [protocols.io]

- 18. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 19. protocols.io [protocols.io]

- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 21. researchgate.net [researchgate.net]

Salsolinol as a Potential Biomarker for Chronic Alcohol Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a neuroactive compound formed endogenously from the condensation of dopamine (B1211576) and acetaldehyde, the primary metabolite of ethanol (B145695).[1] Its structural similarity to dopamine and certain neurotoxins, coupled with its formation being directly linked to alcohol metabolism, has positioned it as a compelling candidate biomarker for chronic alcohol consumption.[2] This technical guide provides an in-depth overview of the biochemistry, neurobiological activity, and analytical methodologies related to this compound, offering a critical evaluation of its potential and limitations as a biomarker for researchers in neuroscience and drug development.

Biochemistry of this compound

Formation Pathways

This compound is synthesized in the body through multiple pathways, primarily linked to dopamine and an aldehyde.

-

Non-Enzymatic Condensation: The most direct route related to alcohol consumption is the non-enzymatic Pictet-Spengler condensation of dopamine with acetaldehyde.[3][4] This reaction yields a racemic mixture of (R)- and (S)-salsolinol.

-

Enzymatic Synthesis: Evidence suggests the existence of a stereoselective enzyme, (R)-salsolinol synthase, that specifically produces the (R)-enantiomer from dopamine and acetaldehyde.[5]

-

Alternative Aldehyde Source: this compound can also be formed from the condensation of dopamine with pyruvate, a product of glucose metabolism. This pathway, which involves subsequent decarboxylation and reduction, also yields (R)-salsolinol.[3]

The presence of multiple formation pathways complicates the direct correlation between this compound levels and alcohol intake, as basal levels exist even in non-drinkers.

Metabolism

Once formed, this compound can be metabolized further. A key pathway involves N-methylation by an N-methyltransferase to form N-methyl-(R)-salsolinol, a compound which itself exhibits neurotoxic properties.[6] This can then be oxidized to form 1,2-dimethyl-6,7-dihydroxyisoquinolinium (DMDHIQ+).[4]

Neurobiological Effects and Signaling

This compound exerts significant effects on the central nervous system, particularly within the mesolimbic dopamine pathway, which is central to reward and addiction. Its actions are complex, involving multiple receptor systems and downstream effects.

Modulation of Dopaminergic Neurons

Electrophysiological studies reveal that this compound potently increases the excitability and firing rate of dopamine neurons in the posterior ventral tegmental area (pVTA).[1][3] This stimulatory effect is multifaceted:

-

Disinhibition via μ-Opioid Receptors: this compound acts as an agonist at μ-opioid receptors located on the terminals of GABAergic interneurons that synapse onto dopamine neurons.[3][7] This activation inhibits GABA release, thereby reducing the inhibitory tone and "disinhibiting" the dopamine neurons, leading to increased firing.

-

Enhanced Glutamatergic Transmission: this compound facilitates presynaptic glutamate (B1630785) release onto pVTA dopamine neurons.[3][5] This action is mediated by the activation of dopamine D1 receptors, likely situated on the glutamatergic terminals.[1][5]

-

Direct Depolarization: this compound has also been shown to directly depolarize the membrane potential of VTA dopamine neurons.[5]

These mechanisms collectively contribute to the rewarding and reinforcing properties of this compound, which may underlie some of the addictive properties of ethanol.[3]

Neurotoxicity and Oxidative Stress

Beyond its role in neurotransmission, high concentrations of this compound are associated with neurotoxicity. This is primarily mediated through the induction of oxidative stress.

-

Reactive Oxygen Species (ROS) Production: this compound can undergo auto-oxidation, generating ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[8] This process is enhanced in the presence of transition metal ions.

-

Apoptosis Induction: The accumulation of ROS can damage cellular components, leading to programmed cell death (apoptosis). This compound has been shown to activate apoptotic pathways, including the activation of caspases-3, -8, and -9 in neuronal cells.[9]

This neurotoxic potential has implicated this compound not only in alcohol-related brain damage but also in the pathogenesis of neurodegenerative disorders like Parkinson's disease.

This compound as a Biomarker: Quantitative Evidence

The utility of this compound as a biomarker for chronic alcohol consumption depends on the ability to detect consistently elevated levels in accessible biological fluids of alcoholics compared to non-alcoholics. The evidence, however, is conflicting and matrix-dependent.

Data Presentation

The following tables summarize quantitative findings from key studies.

Table 1: this compound Levels in Human Plasma

| Analyte | Subject Group | N | Concentration (Mean ± SEM or Range) | p-value | Reference |

| This compound Sulfate (B86663) | Chronic Alcoholics | 18 | 497 pg/mL (50-1331) | < 0.0001 | Faraj et al., 1989[10] |

| Controls | 36 | 93 pg/mL (0-232) | |||

| (R)-Salsolinol | Alcoholics (Admission) | - | 0.65 ± 0.82 ng/mL | - | Rommelspacher et al., 1995[11] |

| Alcoholics (6 mo. Abstinent) | - | 0.24 ± 0.14 ng/mL | - | ||

| Nonalcoholics (Baseline) | 20 | 0.24 ± 0.07 ng/mL | - | ||

| Nonalcoholics (Post-EtOH) | 13 | 0.79 ± 0.24 ng/mL | - | ||

| (S)-Salsolinol | Alcoholics (Admission) | - | 0.35 ± 0.05 ng/mL | - | Rommelspacher et al., 1995[11] |

| Alcoholics (6 mo. Abstinent) | - | 0.20 ± 0.05 ng/mL | - | ||

| Nonalcoholics (Baseline) | 20 | 0.08 ng/mL (in 1 of 20) | - | ||

| Nonalcoholics (Post-EtOH) | 13 | 0.49 ± 0.15 ng/mL | - |

Table 2: this compound Levels in Human Urine & Brain

| Matrix | Subject Group | Finding | Reference |

| Urine | Chronic Alcoholics (Detox.) | Significantly higher than controls; levels drop to trace within 2-3 days. | Collins et al., 1979[12] |

| Male Moderate Drinkers | Significantly higher than male non-drinkers. | Matsubara et al., 1985[13] | |

| Alcoholic Patients | High inter-individual variability observed (High vs. Low excretor groups). | Sjöquist et al.[14] | |

| Brain | Chronic Alcoholics (n=44) vs. Controls (n=47) | No significant difference in (R/S)-Salsolinol levels in multiple brain regions. | Musshoff et al., 2005[1] |

Summary of Evidence:

-

Plasma: Studies have shown that plasma levels of this compound (particularly its sulfate conjugate) can be significantly elevated in chronic alcoholics.[10] Levels appear to rise after acute alcohol intake and decrease with abstinence, suggesting it may function as a state marker.[11]

-

Urine: Urinary this compound also appears to be elevated in alcoholics but normalizes very quickly upon cessation of drinking, limiting its utility for detecting chronic use.[12]

-

Brain: Postmortem studies have failed to find a significant difference in brain this compound levels between alcoholics and controls, challenging the hypothesis that chronic alcohol consumption leads to a persistent accumulation in the brain.[1]

Experimental Protocols: Analytical Methodologies

Accurate quantification of this compound in complex biological matrices is challenging due to its low endogenous concentrations and potential for artifactual formation. Several sophisticated analytical methods have been developed.

General Experimental Workflow

Most analytical methods follow a general workflow involving sample preparation to isolate and concentrate the analyte, followed by instrumental analysis.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique that provides high specificity but requires derivatization to increase the volatility of this compound.

-

Sample Preparation (Solid-Phase Extraction):

-

Cartridge: C18 SPE cartridge.[6]

-

Conditioning: Sequentially wash the cartridge with 3 mL of methanol (B129727) and 3 mL of deionized water.[6]

-

Loading: Acidify 1 mL of plasma or urine with 0.1 M HCl and load onto the cartridge.

-

Washing: Wash with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove interferences.[6]

-

Elution: Elute this compound with 2 mL of methanol.[6]

-

Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50 °C.[6]

-

-

Derivatization (for Chiral Separation):

-

Step 1 (Silylation): To the dried extract, add 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and 50 µL of acetonitrile. Heat at 80 °C for 20 minutes to silylate the hydroxyl groups.[15]

-

Step 2 (Chiral Acylation): After cooling, add 20 µL of the chiral reagent (R)-(-)-2-phenylbutyryl chloride. Heat at 80 °C for another 30 minutes to form diastereomers.[15]

-

Final Step: Evaporate the excess reagent and reconstitute the residue in 50 µL of ethyl acetate (B1210297) for injection.[6]

-

-

GC-MS Analysis:

-

Column: Beta-cyclodextrin chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]

-

Injector: Splitless mode at 260 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature 120 °C (hold 1 min), ramp at 5 °C/min to 220 °C (hold 10 min).[6]

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor specific mass fragments for the derivatized this compound enantiomers and internal standard, enhancing sensitivity and specificity.

-

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity and can often simplify sample preparation. The following is based on a high-sensitivity method for enantiomeric separation.

-

Sample Preparation and Derivatization:

-

To 0.5 mL of plasma or CSF, add a deuterated internal standard (e.g., this compound-d₄).[8]

-

If measuring total this compound, perform acid hydrolysis (e.g., with perchloric acid) to deconjugate sulfate and glucuronide forms.[8]

-

Add 20 µL of pentafluorobenzyl bromide (PFB-Br) in acetone (B3395972) and 20 µL of diisopropylethylamine. Vortex and heat at 60 °C for 15 minutes to form PFB derivatives.[8]

-

Evaporate the solvent and reconstitute in the mobile phase for injection.

-

-

Chromatographic Separation:

-

System: UHPLC system for fast separation.

-

Column: Chiral HPLC column (e.g., β-cyclodextrin bonded phase) for enantiomeric separation.[8][9]

-

Mobile Phase: Optimized gradient using an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.[8] Monitor specific precursor-to-product ion transitions for the PFB-derivatives of (R)-Salsolinol, (S)-Salsolinol, dopamine (its precursor), and their respective internal standards.[8]

-

Protocol: Radioenzymatic Assay

This older but sensitive method is useful for measuring total this compound sulfate.

-

Hydrolysis: Incubate plasma samples with a sulfatase enzyme preparation to hydrolyze the sulfoconjugate, releasing free this compound.[10]

-